1-(5-Chloro-2-fluorobenzyl)azetidine
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Overview
Description
1-(5-Chloro-2-fluorobenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Chloro-2-fluorobenzyl)azetidine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors. Another method involves the cyclization of β-lactams, which can be achieved through nucleophilic substitution, cycloaddition, ring expansion, rearrangement, or reduction .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the cyclization process. The choice of method depends on the desired scale of production and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-fluorobenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring is opened or functionalized.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(5-Chloro-2-fluorobenzyl)azetidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-fluorobenzyl)azetidine involves its interaction with specific molecular targets and pathways. The ring strain in azetidines makes them reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The compound may interact with enzymes or receptors, leading to biological effects such as inhibition or activation of specific pathways.
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Piperidines: Six-membered nitrogen-containing heterocycles commonly used in medicinal chemistry.
Uniqueness: 1-(5-Chloro-2-fluorobenzyl)azetidine is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms, which can influence its reactivity and biological activity. The combination of these substituents with the azetidine ring imparts distinct properties that can be leveraged in various applications.
Properties
Molecular Formula |
C10H11ClFN |
---|---|
Molecular Weight |
199.65 g/mol |
IUPAC Name |
1-[(5-chloro-2-fluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11ClFN/c11-9-2-3-10(12)8(6-9)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2 |
InChI Key |
XSOVHCUJXBHUIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=C(C=CC(=C2)Cl)F |
Origin of Product |
United States |
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